N-cyclobutyl-4-ethoxyaniline N-cyclobutyl-4-ethoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753341
InChI: InChI=1S/C12H17NO/c1-2-14-12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,2-5H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-cyclobutyl-4-ethoxyaniline

CAS No.:

Cat. No.: VC17753341

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclobutyl-4-ethoxyaniline -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-cyclobutyl-4-ethoxyaniline
Standard InChI InChI=1S/C12H17NO/c1-2-14-12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,2-5H2,1H3
Standard InChI Key MNFGMNTTXQDRKI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC2CCC2

Introduction

Molecular Structure and Properties

Chemical Identity

N-Cyclobutyl-4-ethoxyaniline (IUPAC name: N-cyclobutyl-4-ethoxyaniline) has the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol. Its structure consists of an aniline backbone substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a cyclobutyl group (-C₄H₇) attached to the nitrogen atom (Fig. 1). The cyclobutane ring introduces steric strain, which may influence reactivity and intermolecular interactions.

Structural Features:

  • Aromatic Ring: The benzene ring provides a planar, conjugated π-system.

  • Ethoxy Group: The electron-donating ethoxy substituent enhances the electron density of the aromatic ring, affecting electrophilic substitution patterns.

  • Cyclobutyl Group: The four-membered carbocycle introduces angle strain, potentially increasing reactivity in nucleophilic or cycloaddition reactions.

Spectroscopic and Physicochemical Data

While experimental data for N-cyclobutyl-4-ethoxyaniline are scarce, properties can be inferred from related compounds:

PropertyValue (Inferred)Source Compound
Boiling Point~300–350°CN-(4-(2-hydroxyethoxy)phenyl)acetamide
Density~1.1–1.2 g/cm³N-cyclobutyl-3-ethoxyaniline
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)N-(cyclobutylmethyl)-4-ethoxyaniline

The canonical SMILES for N-cyclobutyl-4-ethoxyaniline is CCOC1=CC=C(C=C1)NC2CCC2, reflecting the ethoxy group at the 4-position and the cyclobutylamine moiety.

Synthesis and Preparation

General Synthetic Routes

The synthesis of N-cyclobutyl-4-ethoxyaniline likely follows strategies employed for analogous aniline derivatives. Two primary approaches are hypothesized:

Nucleophilic Substitution

A reaction between 4-ethoxyaniline and a cyclobutylating agent (e.g., cyclobutyl bromide or iodide) under basic conditions:

4-Ethoxyaniline+Cyclobutyl-XBaseN-Cyclobutyl-4-ethoxyaniline+HX\text{4-Ethoxyaniline} + \text{Cyclobutyl-X} \xrightarrow{\text{Base}} \text{N-Cyclobutyl-4-ethoxyaniline} + \text{HX}

This method mirrors the synthesis of N-cyclobutyl-4-isopropoxyaniline, where cyclobutylamine reacts with 4-isopropoxyaniline. Optimal conditions may involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C.

Reductive Amination

An alternative route involves the condensation of 4-ethoxybenzaldehyde with cyclobutylamine, followed by reduction:

4-Ethoxybenzaldehyde+CyclobutylamineNaBH4N-Cyclobutyl-4-ethoxyaniline\text{4-Ethoxybenzaldehyde} + \text{Cyclobutylamine} \xrightarrow{\text{NaBH}_4} \text{N-Cyclobutyl-4-ethoxyaniline}

This method is less common for secondary anilines but has been used in the preparation of tertiary amines.

Industrial-Scale Production

Industrial synthesis would require optimization for yield and purity. Key considerations include:

  • Catalysts: Palladium or copper catalysts for C–N coupling .

  • Solvents: Toluene or ethanol for cost-effectiveness.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Research Gaps and Future Directions

  • Biological Activity Screening: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory properties.

  • Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields .

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